molecular formula C16H8Cl2INOS B15011188 (4E)-4-(3-chlorobenzylidene)-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one

(4E)-4-(3-chlorobenzylidene)-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one

Cat. No.: B15011188
M. Wt: 460.1 g/mol
InChI Key: XICNYYWMJCGCBP-VGOFMYFVSA-N
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Description

(4E)-4-(3-chlorobenzylidene)-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one is a synthetic organic compound that belongs to the thiazolone family. Thiazolones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by its unique structural features, has garnered interest for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(3-chlorobenzylidene)-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one typically involves the condensation of appropriate benzaldehyde and thiazolone derivatives under specific reaction conditions. Commonly used reagents include:

    Benzaldehyde derivatives: 3-chlorobenzaldehyde

    Thiazolone derivatives: 2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one

The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(3-chlorobenzylidene)-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of double bonds or halogen atoms, leading to the formation of more saturated derivatives.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under appropriate conditions (e.g., heating, catalysis).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated thiazolone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential development of new therapeutic agents based on its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-4-(3-chlorobenzylidene)-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-(3-bromobenzylidene)-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one
  • (4E)-4-(3-fluorobenzylidene)-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one
  • (4E)-4-(3-methylbenzylidene)-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one

Uniqueness

The uniqueness of (4E)-4-(3-chlorobenzylidene)-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and iodine atoms, along with the thiazolone core, may confer distinct properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H8Cl2INOS

Molecular Weight

460.1 g/mol

IUPAC Name

(4E)-2-(2-chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-1,3-thiazol-5-one

InChI

InChI=1S/C16H8Cl2INOS/c17-10-3-1-2-9(6-10)7-14-16(21)22-15(20-14)12-8-11(19)4-5-13(12)18/h1-8H/b14-7+

InChI Key

XICNYYWMJCGCBP-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl

Origin of Product

United States

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